1,1-Dibenzoylferrocene

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

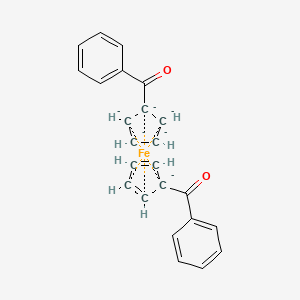

Ferrocene, 1,1’-dibenzoyl- is an organometallic compound with the molecular formula C24H18FeO2. It consists of a ferrocene core where two cyclopentadienyl rings are bonded to an iron atom, and each cyclopentadienyl ring is substituted with a benzoyl group. This compound is known for its stability and unique electronic properties, making it a subject of interest in various fields of research .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of ferrocene, 1,1’-dibenzoyl- typically involves the acylation of ferrocene. One common method is the Friedel-Crafts acylation, where ferrocene reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods: While specific industrial production methods for ferrocene, 1,1’-dibenzoyl- are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to increase yield and purity .

化学反应分析

Types of Reactions: Ferrocene, 1,1’-dibenzoyl- undergoes various types of chemical reactions, including:

Oxidation: The iron center in ferrocene can be oxidized to form ferrocenium ions.

Reduction: Reduction reactions can convert ferrocenium ions back to ferrocene.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzoyl groups or the cyclopentadienyl rings

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include ferric chloride (FeCl3) and ceric ammonium nitrate (CAN).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like benzoyl chloride and aluminum chloride are used in Friedel-Crafts acylation

Major Products: The major products depend on the specific reaction conditions and reagents used. For example, oxidation of ferrocene leads to ferrocenium ions, while acylation results in substituted ferrocene derivatives .

科学研究应用

Chemical Properties and Structure

1,1-Dibenzoylferrocene has the molecular formula C24H18FeO2 and a molecular weight of 394.244 g/mol. Its structure features two benzoyl groups attached to a ferrocene moiety, which contributes to its unique reactivity and stability in various chemical environments .

Organometallic Chemistry

This compound serves as an important ligand in organometallic chemistry. Its ability to coordinate with metal centers enhances the catalytic properties of various reactions. For instance, it has been used as a precursor in the synthesis of metal complexes that exhibit interesting electronic and magnetic properties .

Catalysis

The compound is employed as a catalyst in several organic reactions, including oxidation and reduction processes. Its metal-to-ligand charge transfer character plays a crucial role in facilitating these reactions. Studies have shown that this compound can enhance the efficiency of catalytic processes by stabilizing reactive intermediates .

Photochemistry

In photochemical applications, this compound exhibits photoinduced ring loss upon irradiation. This property is exploited in developing photochemical sensors and switches, where light-induced changes in the compound's structure can be utilized for signal transduction or molecular recognition .

Material Science

The compound's unique electronic properties make it suitable for applications in material science, particularly in the development of organic electronics and photovoltaics. Its ability to form stable thin films contributes to its use in organic light-emitting diodes (OLEDs) and solar cells .

Case Study 1: Catalytic Activity in Organic Transformations

A study investigated the catalytic activity of this compound in the oxidation of alcohols to aldehydes using hydrogen peroxide as an oxidant. The results indicated that the compound significantly improved reaction yields compared to traditional catalysts. The mechanism involved the formation of a reactive intermediate that facilitated the transfer of oxygen atoms from hydrogen peroxide to the alcohol substrates .

Case Study 2: Photochemical Applications

Research focused on the photochemical behavior of this compound under UV irradiation demonstrated its potential as a photochemical switch. The study revealed that upon exposure to specific wavelengths, the compound underwent structural changes that could be reversibly controlled by light, making it a candidate for applications in smart materials and responsive systems .

作用机制

The mechanism of action of ferrocene, 1,1’-dibenzoyl- involves its ability to undergo redox reactions. The iron center can switch between different oxidation states, facilitating electron transfer processes. This redox activity is crucial for its applications in catalysis and as an electrochemical sensor. In biological systems, the generation of ROS through Fenton-like reactions is a key mechanism for its anticancer and antimicrobial effects .

相似化合物的比较

Ferrocene: The parent compound, consisting of two cyclopentadienyl rings bonded to an iron atom.

Acetylferrocene: A derivative where one or both cyclopentadienyl rings are substituted with an acetyl group.

Dimethylferrocene: A derivative with methyl groups attached to the cyclopentadienyl rings

Uniqueness: Ferrocene, 1,1’-dibenzoyl- is unique due to the presence of benzoyl groups, which enhance its stability and electronic properties. These modifications make it more suitable for specific applications, such as in the development of advanced materials and as a catalyst in organic synthesis .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 1,1'-dibenzoylferrocene, and how do reaction conditions influence product purity?

- Methodological Answer : The synthesis typically involves Friedel-Crafts acylation of ferrocene using benzoyl chloride in the presence of Lewis acids like AlCl₃. Key factors include stoichiometric control (excess benzoyl chloride ensures di-substitution) and inert atmosphere conditions to prevent oxidation. Purification via column chromatography (silica gel, hexane/ethyl acetate eluent) is critical to isolate the product from mono-substituted byproducts . Reaction temperature (0–25°C) and solvent polarity (e.g., dichloromethane) also impact yield, with yields ranging from 40% to 75% depending on protocol optimization .

Q. Which spectroscopic techniques are most effective for characterizing 1,1'-dibenzoylferrocene, and what key data should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm substitution pattern via cyclopentadienyl (Cp) proton shifts (e.g., deshielding of substituted Cp rings) and benzoyl carbonyl resonance (~190 ppm in ¹³C NMR) .

- IR Spectroscopy : Identify ketone C=O stretches (~1660 cm⁻¹) and ferrocene Cp ring vibrations (~480 cm⁻¹) .

- X-ray Crystallography : Resolve steric effects between benzoyl groups; structural studies show dihedral angles of 70–85° between the two benzoyl planes .

Q. How can researchers validate the electrochemical behavior of 1,1'-dibenzoylferrocene in non-aqueous media?

- Methodological Answer : Cyclic voltammetry (CV) in anhydrous acetonitrile or dichloromethane (0.1 M TBAPF₆ as electrolyte) reveals a quasi-reversible ferrocene/ferrocenium redox couple (E₁/₂ ≈ 0.45 V vs. Ag/AgCl). Researchers should compare ΔEp (peak separation) and peak current ratios (ipa/ipc) to assess reversibility. Anomalies in CV (e.g., irreversible peaks) may indicate solvent impurities or oxygen interference, necessitating rigorous degassing .

Advanced Research Questions

Q. What strategies resolve contradictions in reported redox potentials of 1,1'-dibenzoylferrocene across studies?

- Methodological Answer : Discrepancies in E₁/₂ values (e.g., ±50 mV) often arise from reference electrode calibration, solvent purity, or supporting electrolyte effects. To standardize

- Use internal ferrocene/ferrocenium (Fc/Fc⁺) reference (IUPAC recommendation).

- Validate electrolyte conductivity (e.g., TBAPF₆ vs. KCl).

- Replicate experiments under controlled O₂/H₂O levels (<5 ppm) using glovebox techniques . Structural distortions from crystallographic data (e.g., Cp ring tilting) may also modulate electronic properties, requiring DFT calculations to correlate structure-electrochemistry .

Q. How can researchers optimize the catalytic hydrogenation of 1,1'-dibenzoylferrocene to 1,1'-dibenzylferrocene while minimizing side reactions?

- Methodological Answer : Catalytic hydrogenation (H₂, Pd/C) at 50–60 psi and 80°C in ethanol reduces benzoyl to benzyl groups. Key challenges include over-reduction (cleavage of Cp-Fe bonds) and catalyst poisoning. Mitigation strategies:

- Monitor reaction progress via TLC (hexane/ethyl acetate, Rf reduction from 0.6 to 0.3).

- Use Lindlar catalyst for selective hydrogenation.

- Alternative: Sodium borohydride in THF/MeOH selectively reduces ketones without Cp degradation, but yields are lower (∼60%) .

Q. What experimental designs address the steric hindrance of 1,1'-dibenzoylferrocene in supramolecular applications?

- Methodological Answer : The bulky benzoyl groups limit host-guest binding in macrocyclic systems. Solutions include:

- Co-crystallization studies : Use X-ray diffraction to identify π-π interactions between benzoyl groups and aromatic guests (e.g., fullerene derivatives) .

- Derivatization : Introduce electron-withdrawing groups (e.g., nitro) to enhance solubility and reduce steric bulk.

- Computational modeling : Molecular dynamics simulations (e.g., AMBER force field) predict binding affinities prior to synthesis .

Q. Data Interpretation & Contradictions

Q. How should researchers reconcile conflicting crystallographic data on the Cp-Fe-Cp angle in 1,1'-dibenzoylferrocene?

- Methodological Answer : Early studies reported Cp-Fe-Cp angles of 178–179° (near-linear), while recent analyses show 172–175° due to improved resolution. Researchers should:

- Cross-validate data using high-resolution synchrotron XRD.

- Account for temperature effects (thermal motion in crystals).

- Compare with DFT-optimized geometries (B3LYP/6-31G*) to identify experimental vs. computational deviations .

Q. What analytical approaches differentiate between mono- and di-substituted ferrocene derivatives in complex reaction mixtures?

- Methodological Answer :

- HPLC-MS : Use C18 columns (acetonitrile/water gradient) coupled with ESI-MS to detect [M+H]⁺ ions (m/z 384 for dibenzoyl vs. 298 for mono-substituted).

- ¹H NMR Integration : Compare Cp proton integrals (di-substituted: 8H; mono-substituted: 12H).

- Cyclic Voltammetry : Di-substituted derivatives show a single redox wave, while mono-substituted may exhibit split peaks due to electronic asymmetry .

Q. Research Design & Ethics

Q. What ethical considerations apply when handling 1,1'-dibenzoylferrocene in materials science research?

- Methodological Answer :

- Toxicity Screening : Conduct Ames tests for mutagenicity (Salmonella typhimurium strains) prior to biological applications .

- Waste Disposal : Neutralize ketone residues with NaHCO₃ before incineration.

- Safety Protocols : Use fume hoods for synthesis (volatile solvents) and PPE for nanoparticle composites .

Q. How can researchers formulate FINER (Feasible, Interesting, Novel, Ethical, Relevant) questions for 1,1'-dibenzoylferrocene studies?

- Methodological Answer :

- Feasible : "How does solvent polarity affect the electrochemical stability of 1,1'-dibenzoylferrocene?" (testable via CV in 3 solvents).

- Novel : "Can 1,1'-dibenzoylferrocene act as a redox mediator in perovskite solar cells?" (unexplored in energy literature).

- Ethical : Ensure compliance with REACH regulations for heavy metal (Fe) disposal .

属性

分子式 |

C24H18FeO2-6 |

|---|---|

分子量 |

394.2 g/mol |

IUPAC 名称 |

cyclopenta-2,4-dien-1-yl(phenyl)methanone;cyclopentyl(phenyl)methanone;iron |

InChI |

InChI=1S/2C12H9O.Fe/c2*13-12(11-8-4-5-9-11)10-6-2-1-3-7-10;/h2*1-9H;/q-5;-1; |

InChI 键 |

MMGLDCAQWBHECK-UHFFFAOYSA-N |

规范 SMILES |

[CH-]1[CH-][CH-][C-]([CH-]1)C(=O)C2=CC=CC=C2.C1=CC=C(C=C1)C(=O)[C-]2C=CC=C2.[Fe] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。